molecular formula C14H13BrClNO B2394233 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol CAS No. 1232770-88-5

4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol

Cat. No.: B2394233
CAS No.: 1232770-88-5
M. Wt: 326.62
InChI Key: AYQWOSRPMFPOSF-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a bromine atom at the 4-position and a substituted aminomethyl group at the 2-position of the phenol ring. The aminomethyl group is linked to a 4-chloro-2-methylphenyl moiety, introducing steric and electronic effects that influence its reactivity and applications.

Properties

IUPAC Name

4-bromo-2-[(4-chloro-2-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQWOSRPMFPOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, aluminum chloride, potassium permanganate, hydrogen peroxide, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and alter their function, which is useful in proteomics research . The exact pathways and molecular targets depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Analogs

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
  • Structure: Bromo (2-position), chloro (4-position), and iminomethyl (6-position) substituents.
  • Key Differences: Unlike the main compound, this analog lacks the aminomethyl bridge, instead forming an imine group.
  • Applications : Primarily studied for crystal packing interactions (e.g., weak C–H···O and π-π stacking), relevant in materials science .
4-Bromo-2-[(E)-(4-chlorophenyl)imino]methylphenol
  • Structure : Similar to the main compound but replaces the 2-methyl group with a hydrogen atom.
  • Impact : Reduced steric hindrance may facilitate faster Schiff base formation and metal complexation. This compound has been used in fluorescence-based chemosensors for detecting Cu²⁺ and Zn²⁺ ions .

Methyl-Substituted Analogs

4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
  • Structure : Features 3,4-dimethylphenyl instead of 4-chloro-2-methylphenyl.
  • Electronic Effects : Methyl groups donate electrons, reducing the electrophilicity of the imine nitrogen. This alters redox properties and metal complex stability compared to the chloro-methyl analog .

Multi-Halogenated and Methoxy Derivatives

2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol
  • Structure : Incorporates methoxy groups at positions 2 and 5 of the phenyl ring, alongside bromo and chloro substituents.
  • Properties: Methoxy groups enhance solubility in polar solvents and participate in hydrogen bonding. DFT studies reveal significant hyperpolarizability, suggesting nonlinear optical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol C₁₄H₁₂BrClNO 332.61 4-Br, 2-(4-Cl-2-MePh-NH-CH₂) Ligand for metal complexes; discontinued
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol C₁₃H₈BrCl₂NO 357.47 2-Br, 4-Cl, 6-(2-ClPh-CH=N) Crystal engineering, weak intermolecular interactions
4-Bromo-2-[(E)-(4-chlorophenyl)imino]methylphenol C₁₃H₉BrClNO 318.57 4-Br, 2-(4-ClPh-CH=N) Fluorescent chemosensor for Cu²⁺/Zn²⁺
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol C₁₅H₁₄BrNO 312.18 4-Br, 2-(3,4-Me₂Ph-CH=N) Antimicrobial metal complexes
2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol C₁₅H₁₂BrCl₂NO₃ 421.07 2-Br, 4-Cl, 6-(4-Cl-2,5-OMePh-CH=N) Nonlinear optical materials

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